5-Hydroxy-1-pentanesulfonic acid
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Overview
Description
5-Hydroxy-1-pentanesulfonic acid: is an organic compound with the molecular formula C5H12O4S . It is characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of a pentane chain, which also contains a sulfonic acid group (-SO3H) at the first carbon. This compound is known for its solubility in water and its use in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-pentanesulfonic acid typically involves the reaction of 1,5-dichloropentane with sodium sulfite in an aqueous medium. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms are replaced by sulfonate groups. The intermediate product is then hydrolyzed to yield the final compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydroxy-1-pentanesulfonic acid can undergo oxidation reactions where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-oxo-1-pentanesulfonic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pentanesulfonic acids.
Scientific Research Applications
Chemistry: 5-Hydroxy-1-pentanesulfonic acid is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals .
Biology: In biological research, it is used as a buffer component in various biochemical assays and experiments .
Industry: Industrially, this compound is used in the manufacture of detergents, surfactants, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-pentanesulfonic acid involves its ability to act as a nucleophile in various chemical reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, while the sulfonic acid group can act as a strong acid, donating protons in reactions. These properties make it a versatile compound in both chemical and biological systems .
Comparison with Similar Compounds
1-Pentanesulfonic acid: Lacks the hydroxyl group, making it less reactive in certain reactions.
5-Hydroxy-2-pentanesulfonic acid: Similar structure but with the hydroxyl group at a different position, affecting its reactivity and applications.
Uniqueness: 5-Hydroxy-1-pentanesulfonic acid is unique due to the specific positioning of the hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and reactivity .
Properties
CAS No. |
4754-21-6 |
---|---|
Molecular Formula |
C5H12O4S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
5-hydroxypentane-1-sulfonic acid |
InChI |
InChI=1S/C5H12O4S/c6-4-2-1-3-5-10(7,8)9/h6H,1-5H2,(H,7,8,9) |
InChI Key |
TYJIKCOOQZNUTM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CCS(=O)(=O)O |
Origin of Product |
United States |
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